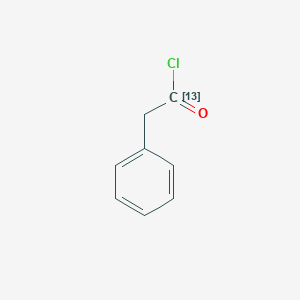

Phenylacetyl-1-13C chloride

Description

Significance of Isotopic Labeling in Contemporary Scientific Inquiry

Isotopic labeling is a powerful technique that involves the incorporation of an uncommon isotope into a molecule to track its passage through a reaction or a biological system. studysmarter.co.ukbionity.com By replacing a specific atom with its isotope, which has the same number of protons but a different number of neutrons, scientists can follow the molecule's fate without significantly altering its chemical behavior. bionity.comfiveable.me This method is crucial for elucidating reaction mechanisms, understanding metabolic pathways, and studying molecular interactions. studysmarter.co.ukfiveable.me

The presence of the isotopic label can be detected using sensitive analytical techniques such as mass spectrometry, which distinguishes molecules based on mass differences, and nuclear magnetic resonance (NMR) spectroscopy, which can identify the precise position of the labeled atom within the molecule. bionity.comfiveable.me Both stable isotopes, like carbon-13, and radioactive isotopes are used; however, stable isotopes are often preferred for their safety and suitability in long-term studies. studysmarter.co.ukfiveable.me This technique provides an unparalleled window into the dynamic processes occurring at the molecular level in chemistry, biology, and environmental science. studysmarter.co.uknumberanalytics.com

Overview of Carbon-13 Enrichment in Chemical Probes

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon, accounting for approximately 1.1% of all carbon on Earth. wikipedia.org In chemical research, compounds can be artificially enriched with ¹³C, increasing its abundance far beyond this natural level. wikipedia.org This enrichment is key to creating effective chemical probes for a variety of analytical applications. Because ¹³C has a non-zero nuclear spin, it is active in NMR spectroscopy, allowing for detailed structural investigation of carbon-containing molecules. wikipedia.orgfrontiersin.org

Carbon-13 enriched probes are particularly valuable in metabolic studies and proteomics. wikipedia.org For instance, ¹³C-labeled metabolic probes can be administered to a system, and the subsequent metabolism of the probe can be tracked by analyzing the isotopic composition of resulting products like carbon dioxide. isotope.com This allows for the determination of enzymatic rates, which can be indicative of a disease state. isotope.com In mass spectrometry, the presence of a ¹³C atom results in a distinct M+1 peak, which is a peak at one mass unit higher than the molecular ion (M) peak, helping to determine the number of carbon atoms in a molecule and track the incorporation of the label. wikipedia.orgnih.gov The use of ¹³C-labeled compounds is considered safe as they are non-radioactive. wikipedia.org

Phenylacetyl-1-13C Chloride as a Specific Research Reagent

This compound is a derivative of phenylacetic acid where the carbonyl carbon is replaced with a ¹³C isotope. sigmaaldrich.com This specific labeling makes it an invaluable reagent for research that requires tracing the phenylacetyl group. Phenylacetyl chloride itself is a versatile building block in organic synthesis, used in the production of pharmaceuticals, dyes, and flavorings. fishersci.nl A significant application is in the synthesis of penicillin and other β-lactam antibiotics, where the phenylacetyl side chain is a key structural component. fishersci.nl

By using this compound, chemists can introduce a traceable tag into these complex molecules. The ¹³C label at the carbonyl position allows researchers to use NMR and mass spectrometry to follow the exact fate of this carbon atom through multi-step synthetic pathways or to study the metabolism and degradation of the final product. bionity.comsigmaaldrich.com For example, it can be used in the synthesis of glutaminase (B10826351) inhibitors or other biologically active compounds to investigate their mechanism of action or metabolic fate. nih.gov Its properties are optimized for spectroscopic studies of biomolecules, aiding in the discovery of novel pharmaceuticals. sigmaaldrich.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 63583-47-1 | sigmaaldrich.com |

| Molecular Formula | C₆H₅CH₂¹³COCl | sigmaaldrich.com |

| Molecular Weight | 155.59 g/mol | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 1.176 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 94-95 °C/12 mmHg | sigmaaldrich.com |

| Mass Shift | M+1 | sigmaaldrich.com |

Scope and Academic Relevance of this compound Investigations

The academic and industrial relevance of this compound is primarily centered on its application as a tracer in mechanistic and metabolic studies. Its use spans several key areas of chemical and biomedical research.

In pharmaceutical development , the non-labeled form, phenylacetyl chloride, is a precursor to numerous drugs, including antibiotics like cefaclor (B193732) and azlocillin. fishersci.nlwikipedia.orgwikipedia.org The ¹³C-labeled version allows for detailed investigation into the synthesis, stability, and metabolic breakdown of these pharmaceuticals. By tracking the ¹³C label, researchers can identify metabolites and understand the degradation pathways, which is critical information for drug design and optimization.

In mechanistic organic chemistry , this reagent is employed to unravel the intricate steps of chemical reactions. For instance, in Friedel-Crafts acylation reactions where phenylacetyl chloride is a reactant, the labeled version can confirm which bonds are broken and formed and identify the movement of specific atoms throughout the reaction sequence. orgsyn.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZCDNSFRSVYKQ-VJJZLTLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[13C](=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480750 | |

| Record name | Phenylacetyl-1-13C chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63583-47-1 | |

| Record name | Phenylacetyl-1-13C chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63583-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation of Phenylacetyl 1 13c Chloride

Strategies for Carbon-13 Enrichment at the C-1 Position

The primary strategy for enriching the C-1 position of phenylacetyl chloride with carbon-13 revolves around the use of a precursor molecule that is already labeled at the corresponding position. A common and effective approach involves the use of ¹³C-labeled carbon dioxide (¹³CO₂) as the source of the isotopic carbon. nih.govresearchgate.net This method is advantageous as ¹³CO₂ is a fundamental building block and can be incorporated into various organic molecules through specific synthetic pathways.

One prominent method is the transition-metal-free carbon isotope exchange (CIE) on phenylacetic acids. nih.govresearchgate.net This procedure allows for the direct incorporation of the carbon isotope from ¹³CO₂ into the carboxylic acid group of phenylacetic acid. This exchange reaction provides a direct route to phenylacetic-1-¹³C acid, the immediate precursor to phenylacetyl-1-¹³C chloride. The ability to perform this exchange without the need for transition-metal catalysts simplifies the process and reduces potential impurities. nih.gov

Alternative strategies may involve the use of other ¹³C-labeled starting materials, such as [¹³C]methanol or ¹³C-labeled bromoacetic acid, which can be converted through a series of reactions to the desired labeled phenylacetic acid. nih.gov The choice of strategy often depends on the availability and cost of the labeled starting materials, as well as the desired scale of the synthesis.

Precursor Synthesis and Radiolabeling Techniques

The synthesis of phenylacetyl-1-¹³C chloride is fundamentally dependent on the successful synthesis of its isotopically labeled precursor, phenylacetic-1-¹³C acid. A key technique for this is the carboxylation of a suitable phenylmethyl organometallic reagent with ¹³CO₂. For instance, benzylmagnesium halides or benzyllithium (B8763671) can be reacted with ¹³CO₂ to introduce the labeled carboxyl group.

Another significant technique is the carbon isotope exchange (CIE) methodology. nih.govresearchgate.net This approach involves heating the unlabeled phenylacetic acid in the presence of ¹³CO₂ under specific conditions to facilitate the exchange of the natural abundance ¹²C in the carboxyl group with ¹³C. nih.govresearchgate.net This method has been shown to be effective for a range of phenylacetic acid derivatives. nih.gov

Once phenylacetic-1-¹³C acid is obtained, the final step is the conversion to the corresponding acid chloride. This is typically achieved by reacting the labeled carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). rsc.org This reaction must be carried out under carefully controlled conditions to prevent any scrambling or loss of the isotopic label.

Optimization of Reaction Conditions for Isotopic Fidelity

Maintaining the integrity of the isotopic label throughout the synthesis is paramount. The optimization of reaction conditions is crucial to ensure that the ¹³C isotope remains at the C-1 position and that the isotopic enrichment is maximized. nih.gov

Key parameters that require careful optimization include:

Temperature: The temperature of the reaction can significantly influence the rate and specificity of the labeling reaction. For instance, in the carbon isotope exchange with ¹³CO₂, specific temperatures are necessary to achieve optimal isotopic incorporation for different substrates. nih.gov

Reaction Time: The duration of the reaction must be sufficient to allow for complete labeling but not so long as to cause side reactions or degradation of the product. nih.gov

Reagent Concentration: The stoichiometry of the reactants, particularly the ratio of the substrate to the labeling agent (e.g., ¹³CO₂), must be carefully controlled to drive the reaction towards the desired labeled product. nih.gov

Solvent and Catalysts: The choice of solvent and the presence or absence of catalysts can have a profound effect on the reaction outcome. For example, in the transition-metal-free CIE, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent. nih.govresearchgate.net

Systematic evaluation of these factors is necessary to develop a robust and reproducible labeling protocol. nih.gov

Purification and Characterization of Isotopic Purity

After synthesis, the Phenylacetyl-1-13C chloride must be purified to remove any unreacted starting materials, byproducts, and unlabeled species. Common purification techniques include distillation, crystallization, and column chromatography. orgsyn.org

The characterization of the final product is a critical step to confirm its chemical identity and, most importantly, to determine its isotopic purity. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a primary tool for confirming the position of the isotopic label. nih.gov The enhanced signal at the chemical shift corresponding to the carbonyl carbon provides direct evidence of successful labeling. The large spectral width and narrow singlets in natural abundance ¹³C NMR can be advantageous in analyzing complex mixtures. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to quantify the level of isotopic enrichment. nih.govacs.org By comparing the intensity of the ion corresponding to the ¹³C-labeled molecule with that of the unlabeled molecule, the isotopic purity can be accurately calculated. nih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications.

Derivatization Strategies for Further Labeled Intermediates

This compound is a versatile intermediate that can be used to synthesize a variety of other ¹³C-labeled compounds. Its reactivity as an acylating agent allows for the introduction of the phenylacetyl-1-¹³C moiety into a wide range of molecules. scientificlabs.co.ukacs.org

For example, it can be reacted with:

Alcohols: To form ¹³C-labeled esters.

Amines: To form ¹³C-labeled amides. acs.org This is particularly useful in the synthesis of labeled peptides and other biologically relevant molecules.

Water: To regenerate phenylacetic-1-¹³C acid, which can then be used in other synthetic transformations.

A notable application is its use as a chiral derivatizing agent. scientificlabs.co.ukoup.com By reacting with chiral alcohols or amines, it can form diastereomeric derivatives that can be separated and analyzed, for example, by gas chromatography/mass spectrometry (GC/MS). acs.org This allows for the enantiomeric separation and quantification of chiral compounds.

These derivatization strategies significantly expand the utility of this compound as a precursor for a diverse array of isotopically labeled molecules for use in various research fields.

Applications in Mechanistic Chemical and Biochemical Investigations

Elucidation of Organic Reaction Mechanisms Using Carbon-13 Tracing

The labeled carbonyl carbon in Phenylacetyl-1-13C chloride acts as a spectroscopic marker, enabling the unambiguous tracking of bond-forming and bond-breaking events, as well as molecular rearrangements.

Intramolecular rearrangements, where atoms or groups within a molecule shift their positions, can be challenging to decipher. The use of isotopically labeled compounds like this compound is instrumental in these studies. For instance, in reactions prone to scrambling, where the isotopic label might be distributed among different positions in the product, the extent and pattern of this scrambling can provide crucial information about the reaction intermediates and transition states.

One example of a reaction where such a labeled compound would be invaluable is in the study of rearrangements of (trichloromethyl)carbinols to α-chloroacetic acids. cdnsciencepub.com While the mechanism is believed to involve an epoxide intermediate, the precise steps of the subsequent rearrangement, including a potential 1,2-chlorine shift, could be definitively probed using a ¹³C-labeled substrate derived from this compound. cdnsciencepub.com Any scrambling of the ¹³C label in the final α-chlorophenylacetic acid product would provide evidence for or against specific rearrangement pathways. cdnsciencepub.com

Similarly, in the decarbonylation of acid chlorides catalyzed by transition metal complexes, such as with Rh(I), the use of this compound would allow for the precise tracking of the carbonyl carbon. researchgate.net This would help to distinguish between different proposed mechanisms, such as those involving acyl-alkyl rearrangements and the potential for the carbonyl group to be eliminated as carbon monoxide. researchgate.net The location of the ¹³C label in the final products would reveal the stereochemistry and intramolecularity of the process. researchgate.net

This compound is a valuable reagent for delineating bond cleavage and formation pathways in a variety of chemical transformations. The functionalization of phenylacetic acid to phenylacetyl chloride is a key step in many synthetic routes, and understanding the subsequent reactions is crucial. researchgate.net In reactions such as the Friedel-Crafts acylation, the labeled carbonyl group allows for the precise tracking of the newly formed carbon-carbon bond. scielo.br

By employing this compound in these reactions and analyzing the products with ¹³C NMR spectroscopy, chemists can confirm the connectivity of the final products and rule out alternative reaction pathways. chemicalbook.comnih.gov This is particularly useful in complex reactions where multiple reactive sites are present.

| Reaction Type | Information Gained from ¹³C Labeling | Relevant Analytical Technique |

|---|---|---|

| Intramolecular Rearrangements | Detection and quantification of carbon scrambling, elucidation of intermediate structures. | ¹³C NMR, Mass Spectrometry |

| Decarbonylation Reactions | Tracking the fate of the carbonyl carbon (elimination vs. incorporation), stereochemical pathway. | ¹³C NMR, Isotope-Ratio Mass Spectrometry |

| Friedel-Crafts Acylation | Confirmation of C-C bond formation at the labeled carbonyl position. | ¹³C NMR |

Investigation of Enzyme Catalysis and Substrate Transformation Pathways

In biochemistry, understanding how enzymes function at a molecular level is a central goal. This compound, often after conversion to its coenzyme A (CoA) thioester, can be used as a substrate to probe the mechanisms of various enzymes.

The introduction of a ¹³C label at the carbonyl group allows for detailed studies of the enzyme's active site. For enzymes that form a covalent acyl-enzyme intermediate, such as serine hydrolases, the labeled carbonyl group can be directly observed by NMR spectroscopy. unipd.it This allows for the characterization of the electronic environment of the active site and can provide insights into the catalytic mechanism. unipd.it

For example, Penicillin G acylase, an enzyme used in the industrial production of semi-synthetic penicillins, hydrolyzes the phenylacetyl side chain of penicillin G. rug.nl By using a substrate derived from this compound, the formation and breakdown of the acyl-enzyme intermediate could be monitored, providing kinetic and structural information about the catalytic cycle. rug.nlnih.gov

Tracking the flow of the ¹³C label from this compound through a series of enzyme-catalyzed reactions can help to elucidate complex metabolic pathways. This is particularly relevant for pathways that degrade aromatic compounds.

The aerobic degradation of phenylacetic acid in bacteria like Azoarcus evansii and Escherichia coli proceeds via its activation to phenylacetyl-CoA. nih.govnih.gov By feeding bacteria with ¹³C-labeled phenylacetic acid (which can be synthesized from this compound), the entire downstream pathway can be traced. This includes novel steps such as the epoxidation of the aromatic ring and subsequent hydrolytic ring cleavage. nih.govresearchgate.net The position of the ¹³C label in the final metabolites, such as acetyl-CoA and succinyl-CoA, provides definitive evidence for the proposed catabolic route. researchgate.net

| Enzyme | Organism | Reaction Catalyzed | Potential Use of Phenylacetyl-1-¹³C-CoA |

|---|---|---|---|

| Phenylacetate-Coenzyme A ligase | Azoarcus evansii | Phenylacetate (B1230308) + ATP + CoA → Phenylacetyl-CoA + AMP + PPi | To study substrate binding and the mechanism of thioester formation. nih.gov |

| Penicillin G acylase | Escherichia coli | Penicillin G + H₂O → Phenylacetic acid + 6-Aminopenicillanic acid | To probe the acyl-enzyme intermediate and study the kinetics of acylation and deacylation. rug.nl |

| Phenylacetyl-CoA epoxidase complex | Escherichia coli | Phenylacetyl-CoA + O₂ + NADPH → 1,2-Epoxyphenylacetyl-CoA + H₂O + NADP⁺ | To trace the carbon skeleton through the ring-opening cascade. researchgate.net |

Biosynthetic Pathway Delineation in Microbial and Plant Systems

Many valuable natural products, including antibiotics and other pharmaceuticals, are synthesized by microorganisms and plants through intricate biosynthetic pathways. This compound can be a key tool in unraveling these pathways, especially when a phenylacetyl moiety is incorporated into the final product.

By feeding a culture of the producing organism with ¹³C-labeled phenylacetic acid derived from this compound, researchers can determine if this molecule serves as a precursor. The incorporation of the ¹³C label into the target natural product, detectable by NMR or mass spectrometry, provides strong evidence for its role in the biosynthetic pathway.

For example, the biosynthesis of certain tropolones in Streptomyces species is thought to involve intermediates from the phenylacetic acid catabolic pathway. asm.org The use of this compound would allow for direct testing of this hypothesis. Similarly, the biosynthesis of the non-proteinogenic amino acid (S)-3,5-dihydroxyphenylglycine, a key component of glycopeptide antibiotics like vancomycin, involves the conversion of phenylacetyl-CoA. nih.gov Feeding experiments with labeled phenylacetic acid could confirm the origin of the carbon skeleton in these important antibiotics. nih.gov The biosynthesis of β-lactam antibiotics like penicillin G also relies on the activation of phenylacetic acid to phenylacetyl-CoA before its attachment to the β-lactam core. rug.nl

The results of such labeling studies are crucial for understanding how these complex molecules are assembled in nature and can pave the way for engineering these pathways to produce novel and improved therapeutic agents. chemrxiv.orgnih.gov

Precursor Incorporation Studies in Secondary Metabolite Synthesis

A significant application of Phenylacetyl-1-¹³C chloride lies in the investigation of secondary metabolite biosynthesis. Many valuable natural products, including antibiotics, are assembled from various precursor molecules. By supplying a ¹³C-labeled precursor to a culture of a producing organism, scientists can determine if and how the labeled molecule is incorporated into the final product.

A classic example of this application is in the study of penicillin G (benzylpenicillin) biosynthesis by the filamentous fungus Penicillium chrysogenum. ebm-journal.orgmdpi.comgoogle.com Phenylacetic acid is a well-established precursor for the side chain of penicillin G. google.commdpi.com In a typical feeding experiment, Phenylacetyl-1-¹³C chloride is added to the fermentation medium. Inside the cell, the chloride is hydrolyzed to form phenylacetyl-1-¹³C acid, which is then activated to its coenzyme A (CoA) thioester, phenylacetyl-1-¹³C-CoA. google.comnih.gov This activated precursor is utilized by the enzyme isopenicillin N acyltransferase to replace the L-α-aminoadipyl side chain of the intermediate isopenicillin N, yielding benzylpenicillin with the ¹³C label specifically in the carbonyl carbon of the phenylacetyl side chain. nih.govnih.gov

Subsequent analysis of the purified penicillin G using ¹³C-NMR spectroscopy would reveal a significantly enhanced signal for the carbonyl carbon of the side chain, confirming its origin from the supplied precursor. scispace.com The degree of enrichment can also provide quantitative information about the efficiency of precursor uptake and incorporation versus endogenous biosynthesis of the side-chain precursor.

Table 1: Representative Data from a Precursor Incorporation Study of ¹³C-Labeled Phenylacetic Acid into Benzylpenicillin

| Analyte | Isotopic Label | Specific Activity of Precursor (relative units) | Specific Activity of Product (relative units) | Incorporation Efficiency (%) |

| Phenylacetic Acid | ¹³C at C-1 | 100 | - | - |

| Benzylpenicillin | ¹³C at side-chain carbonyl | - | 68.5 | 68.5 |

This table illustrates hypothetical data based on the principles of precursor labeling experiments, where the specific activity of the isolated product is compared to that of the administered labeled precursor to determine the extent of incorporation. ebm-journal.org

Tracing Carbon Flux in Primary Metabolic Networks

Beyond its role as a precursor for secondary metabolites, the carbon atom from Phenylacetyl-1-¹³C chloride can also be traced as it enters primary metabolic networks. This is particularly relevant when the producing organism can catabolize phenylacetic acid. In P. chrysogenum, for instance, phenylacetic acid can be degraded via the homogentisate (B1232598) pathway. mdpi.com

When Phenylacetyl-1-¹³C chloride is supplied to the cells, the resulting phenylacetyl-1-¹³C-CoA can be either channeled into penicillin biosynthesis or enter catabolic pathways. The breakdown of the phenylacetyl moiety can lead to the formation of central metabolites such as acetyl-CoA. The ¹³C label from the original precursor can then appear in various intermediates of the tricarboxylic acid (TCA) cycle, amino acids, and other primary metabolites. researchgate.net

This technique, known as ¹³C-based metabolic flux analysis (MFA), allows for the quantification of the flow of carbon through different metabolic routes. asm.orgnih.gov By analyzing the distribution of the ¹³C label in various intracellular metabolites using MS or NMR, researchers can map the metabolic network and determine the relative activities of different pathways. asm.orgnih.gov For example, the detection of ¹³C in citrate, succinate, or glutamate (B1630785) would indicate the flux of the labeled carbon from phenylacetate catabolism into the TCA cycle. nih.govresearchgate.net This information is crucial for understanding the interplay between primary and secondary metabolism and for rationally engineering strains for improved production of desired compounds.

Table 2: Illustrative ¹³C Enrichment in Primary Metabolites Following Administration of Phenylacetyl-1-¹³C chloride

| Metabolite | Carbon Position | ¹³C Enrichment (relative to control) | Implied Metabolic Flux |

| Citrate | C1, C2 | + | Entry into TCA cycle via Acetyl-CoA |

| Glutamate | C1, C2, C3, C4 | + | Flux from TCA cycle (α-ketoglutarate) |

| Succinate | C1, C4 | + | TCA cycle activity |

| Phenylalanine | - | - | No significant retro-biosynthesis |

This table presents a hypothetical outcome of a ¹³C-labeling experiment designed to trace the carbon from phenylacetic acid into the primary metabolism. The presence of ¹³C enrichment in key intermediates of the TCA cycle and related amino acids would demonstrate the catabolic flux of the precursor.

Application As a Labeled Precursor for Advanced Labeled Compounds

Synthesis of Complex ¹³C-Labeled Pharmaceuticals and Agrochemicals (Non-Clinical)

Phenylacetyl-1-13C chloride is an ideal reagent for the synthesis of isotopically labeled versions of pharmaceuticals and agrochemicals that contain a phenylacetyl moiety. The introduction of the ¹³C label enables detailed investigation into a compound's mechanism of action, metabolic fate, and environmental degradation pathways without altering its chemical or biological properties.

A significant application is in the synthesis of labeled glutaminase (B10826351) inhibitors. For instance, analogs of BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide), a known inhibitor of kidney-type glutaminase, are synthesized using phenylacetyl chloride. nih.gov By substituting the standard reagent with this compound, researchers can produce ¹³C-labeled BPTES analogs. These labeled inhibitors are instrumental in non-clinical research to study enzyme kinetics and target engagement, providing clearer insights into how these potential therapeutics function at a molecular level. nih.gov

Another key area is the development of labeled nootropic agents. The cognitive-enhancing drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is structurally defined by its N-phenylacetyl group. nih.gov Synthesizing Noopept with this compound would yield a labeled version of the molecule. This labeled variant could be used in research to perform detailed physicochemical and structural analyses, including the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to understand its interactions with biological systems. nih.gov

| Target Compound Class | Unlabeled Precursor | Labeled Precursor | Potential Research Application of Labeled Compound |

| Glutaminase Inhibitors | Phenylacetyl chloride | This compound | Studying enzyme kinetics and mechanism of action nih.gov |

| Nootropic Agents | Phenylacetyl chloride | This compound | Elucidating metabolic pathways and structural biology nih.gov |

Preparation of ¹³C-Labeled Standards for Analytical Quantification

The precise quantification of chemical compounds in complex mixtures, such as biological samples or environmental extracts, is a significant challenge in analytical chemistry. Isotope-labeled internal standards are the gold standard for achieving accurate quantification using mass spectrometry (MS). This compound can be used to synthesize these essential standards for any analyte containing a phenylacetyl group.

When a ¹³C-labeled internal standard is added to a sample, it behaves almost identically to its unlabeled counterpart during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov However, due to the mass difference from the ¹³C isotope, the labeled and unlabeled compounds are distinguishable by the detector. This allows for the correction of any sample loss or variation in instrument response, leading to highly accurate and precise concentration measurements. nih.govresearchgate.net For example, a ¹³C-labeled version of a drug or its metabolite, synthesized using this compound, can be used to quantify drug levels in non-clinical pharmacokinetic studies. The availability of high-quality ¹³C-labeled standards is crucial for improving the accuracy of quantification in forensic analysis and metabolomics studies. researchgate.net

Isotopic Labeling in Polymer Science and Material Characterization (Non-Clinical)

In polymer and materials science, understanding the structure, dynamics, and degradation of materials is crucial for developing new technologies. Isotopic labeling with ¹³C provides a powerful tool for this purpose. While specific examples using this compound in polymer science are not extensively documented, its utility can be inferred from its chemical properties.

By incorporating this compound into a polymer chain, either as a monomer or as a modifying agent for a functional group, a ¹³C-label can be introduced at a specific site. This site-specific labeling allows for detailed analysis using solid-state ¹³C NMR spectroscopy. This technique can reveal information about the local environment, conformation, and mobility of the polymer chains, which is difficult to obtain using other methods. Such studies are valuable for characterizing the properties of new materials and understanding how they change over time or under stress.

Development of Novel ¹³C-Labeled Probes for Chemical Biology

Chemical probes are essential tools for studying biological processes in their native environment. The introduction of a ¹³C label into a probe molecule allows it to be detected and tracked using techniques like NMR spectroscopy and mass spectrometry. This compound serves as a versatile precursor for creating such probes.

For example, ¹³C-labeled molecules can be developed as sensors for detecting specific analytes like metal ions or reactive oxygen species. usfca.edu The chemical shift of the ¹³C nucleus is sensitive to its local electronic environment. When a probe binds to its target, the resulting change in the ¹³C chemical shift can be observed by NMR, providing a direct readout of the binding event. usfca.educhemrxiv.org The phenylacetyl group introduced by this compound can serve as the core scaffold of a probe, which can then be further functionalized to achieve specific binding properties. The development of such probes is critical for non-invasively monitoring molecular interactions and biochemical processes in real-time. nih.gov

Advanced Analytical Methodologies for Phenylacetyl 1 13c Chloride and Its Labeled Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbon-13 Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying ¹³C-labeled compounds. It offers a non-destructive analysis that can provide both quantitative and structural information about molecules in complex mixtures. acs.org The large chemical shift range of ¹³C NMR (~200 ppm) compared to proton (¹H) NMR (~10 ppm) significantly reduces signal overlap, which is a major advantage when analyzing complex biological samples. nih.gov

Quantitative ¹³C NMR for Isotopic Abundance Determination

Quantitative ¹³C NMR (qNMR) is a direct method for determining the isotopic abundance at specific carbon positions within a molecule. researchgate.netresearchgate.net By acquiring ¹³C NMR spectra under specific conditions that ensure the signal intensity is directly proportional to the number of nuclei, the degree of ¹³C enrichment can be accurately measured. frontiersin.org For Phenylacetyl-1-¹³C chloride, a quantitative ¹³C NMR spectrum would show a significantly enhanced signal for the C-1 (carbonyl) carbon relative to the natural abundance signals of the other carbons in the molecule.

The percentage of isotopic enrichment can be calculated by comparing the integral of the enriched ¹³C signal to that of a known internal or external standard, or by comparing it to the integrals of the other non-enriched carbon signals within the same molecule, assuming their natural abundance of 1.1%. frontiersin.orgnih.gov To ensure accuracy, experimental parameters such as relaxation delays and nuclear Overhauser effect (NOE) suppression must be carefully optimized. researchgate.net

Table 1: Illustrative ¹³C NMR Data for Isotopic Abundance Calculation of a Hypothetical Metabolite Derived from Phenylacetyl-1-¹³C Chloride

| Carbon Position | Chemical Shift (ppm) | Integral (Natural Abundance) | Integral (Labeled Sample) | Calculated Enrichment (%) |

| C-1 (Carboxyl) | ~175 | 1.1 | 55.0 | 5000 |

| C-2 (Methylene) | ~40 | 1.1 | 1.1 | 0 |

| C-aromatic (ipso) | ~134 | 1.1 | 1.1 | 0 |

| C-aromatic (ortho) | ~129 | 2.2 | 2.2 | 0 |

| C-aromatic (meta) | ~130 | 2.2 | 2.2 | 0 |

| C-aromatic (para) | ~127 | 1.1 | 1.1 | 0 |

This table presents hypothetical data to illustrate the principle. Actual chemical shifts and integrals would vary based on the specific metabolite and experimental conditions.

Multidimensional NMR for Structural Elucidation of Labeled Metabolites

While 1D NMR is useful for quantification, multidimensional NMR techniques are indispensable for the structural elucidation of novel metabolites formed from Phenylacetyl-1-¹³C chloride. bohrium.com Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

¹H-¹³C HSQC: This 2D experiment correlates protons directly attached to carbon atoms. nih.govfrontiersin.org In a sample containing metabolites of Phenylacetyl-1-¹³C chloride, the absence of a proton directly attached to the carbonyl carbon means no direct HSQC correlation would be observed for the labeled C-1 position. However, it is crucial for assigning the signals of other carbons in the molecule and its metabolites. frontiersin.orgfrontiersin.org

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is exceptionally useful for tracing the labeled ¹³C atom. For instance, the protons on the alpha-carbon (C-2) of a phenylacetyl-derived metabolite would show a correlation to the labeled C-1 carbonyl carbon in the HMBC spectrum. This confirms that the acetyl moiety is intact and allows for the unambiguous assignment of the labeled position within the metabolite's structure. frontiersin.orgfrontiersin.org

For more complex structural analysis, especially when the sample is fully ¹³C-labeled, experiments like INADEQUATE or HCCH-TOCSY can be used to map out the entire carbon skeleton of a metabolite. nih.govresearchgate.net These advanced techniques provide definitive evidence of bond formations and rearrangements involving the labeled carbon.

Mass Spectrometry (MS) for Isotopic Pattern Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. mdpi.com In the context of ¹³C-labeling studies, MS is used to detect the mass shift caused by the incorporation of the heavier ¹³C isotope.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to four or more decimal places), which allows for the confident determination of elemental compositions. measurlabs.com When analyzing metabolites of Phenylacetyl-1-¹³C chloride, HRMS can easily distinguish between the unlabeled (M) and the labeled (M+1) isotopologues due to the mass difference between ¹²C and ¹³C. nih.govacs.org

This capability, often referred to as isotopic fingerprinting, allows for the unambiguous identification of molecules that have incorporated the label from the precursor. nih.govacs.orgthermofisher.com By comparing the mass spectra of a biological sample before and after administration of the labeled compound, new peaks corresponding to the M+1 ions of metabolites can be readily identified. This method helps to eliminate background signals and focus only on compounds of true biological origin derived from the tracer. nih.govacs.org

Table 2: Theoretical HRMS Data for Phenylacetic Acid and its ¹³C-labeled Isotopologue

| Compound | Formula | Monoisotopic Mass (Unlabeled) | Monoisotopic Mass (¹³C₁-labeled) | Mass Difference |

| Phenylacetic Acid | C₈H₈O₂ | 136.05243 | 137.05578 | 1.00335 |

This table shows the calculated exact masses. The ability of HRMS to measure these masses with high accuracy allows for confident identification of the labeled species.

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile metabolites of phenylacetic acid, a derivatization step (e.g., silylation) is typically required to make them amenable to GC analysis. mdpi.comhmdb.ca

In a ¹³C-labeling experiment, GC-MS is used to separate the complex mixture of derivatized metabolites, and the mass spectrometer then analyzes the isotopic distribution for each chromatographic peak. researchgate.netnih.gov The mass spectrum of a metabolite derived from Phenylacetyl-1-¹³C chloride will show a characteristic pair of ions: the M+ ion corresponding to the unlabeled portion of the metabolite pool, and the M+1 ion corresponding to the labeled portion. The relative intensities of these ions can be used to determine the extent of ¹³C incorporation into that specific metabolite pool. nih.govpsu.edu This approach is powerful for metabolic flux analysis, providing quantitative data on the activity of various metabolic pathways. nih.govfrontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier tool for analyzing complex biological mixtures containing non-volatile and polar compounds, which are common in metabolomics. researchgate.netacs.org The technique couples the powerful separation capabilities of LC with the sensitive and specific detection of MS. nih.govresearchgate.net

For studies involving Phenylacetyl-1-¹³C chloride, LC-MS allows for the separation and detection of a wide range of potential metabolites, such as conjugates with amino acids (e.g., phenylacetylglutamine) or sugars. nih.govoup.com By employing HRMS, one can screen the LC-MS data for the characteristic mass difference between the ¹²C and ¹³C isotopologues to specifically hunt for metabolites originating from the labeled precursor. nih.govrsc.org The use of ¹³C-labeled internal standards, including the precursor itself, can significantly improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. acs.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Isotopic Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for investigating the vibrational modes of molecules. In the context of isotopically labeled compounds like Phenylacetyl-1-13C chloride, these methods provide a direct means to confirm the incorporation and location of the isotopic label through the analysis of vibrational frequency shifts.

The substitution of a ¹²C atom with a heavier ¹³C isotope at the carbonyl carbon (C=O) of this compound leads to a predictable decrease in the vibrational frequency of the carbonyl stretching mode. This is because the vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms. According to Hooke's law for a simple harmonic oscillator, the frequency (ν) is given by:

ν = (1/2π) * √(k/μ)

where 'k' is the force constant of the bond and 'μ' is the reduced mass of the two atoms forming the bond. The increase in mass from ¹²C to ¹³C results in a larger reduced mass for the C=O bond, and consequently, a lower stretching frequency.

This isotopic shift is a distinct and measurable effect. For carbonyl groups, the substitution of ¹²C with ¹³C typically results in a downward shift of the C=O stretching frequency by approximately 40-43 cm⁻¹. nih.gov This allows for the clear differentiation between the labeled and unlabeled species in a sample.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly well-suited for this analysis. Studies on other ¹³C=O labeled compounds have demonstrated that the isotopic effect separates the ¹³C=O and ¹²C=O vibrational bands, making them individually observable. nih.gov For this compound, the characteristic C=O stretching band, typically observed around 1740-1780 cm⁻¹ for acyl chlorides, would be expected to show a new band at a lower wavenumber, confirming the presence of the ¹³C isotope at the carbonyl position.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. The C=O stretch is also Raman-active. While IR absorption is dependent on a change in the dipole moment during vibration, Raman activity depends on a change in polarizability. For this compound, Raman spectroscopy would also show a corresponding shift to a lower frequency for the ¹³C=O stretching vibration. The interplay between vibrations of different parts of a molecule can sometimes lead to uniquely distinguishable vibrational bands in Raman and isotope-labeling studies. osti.gov

The precise magnitude of the isotopic shift can be influenced by the molecular environment and intermolecular interactions, such as solvent effects. However, the presence of this shift is a definitive indicator of successful isotopic labeling. Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of both the labeled and unlabeled molecules, providing a theoretical basis for the experimental observations. osti.govmissouri.edu

Interactive Table: Expected Vibrational Frequency Shift in this compound

| Vibrational Mode | Unlabeled (¹²C=O) Expected Frequency (cm⁻¹) | Labeled (¹³C=O) Expected Frequency (cm⁻¹) | Expected Isotopic Shift (cm⁻¹) |

| Carbonyl Stretch (C=O) | ~1780 | ~1737-1740 | ~40-43 |

Note: The exact frequencies can vary based on the sample phase (e.g., liquid, solid, solution) and the solvent used.

Radiometric Techniques for Isotopic Quantitation (if applicable for related C-14 forms)

While this compound contains a stable isotope, the principles of its analysis are closely related to its radiolabeled counterpart, Phenylacetyl-1-14C chloride. Should the compound be labeled with the radioactive isotope carbon-14 (B1195169) (¹⁴C), radiometric techniques would be essential for its detection and quantification. almacgroup.com Carbon-14 is a weak beta (β⁻) emitter with a long half-life of approximately 5,730 years, making it an ideal tracer for various studies. openmedscience.comacs.org

The primary method for quantifying ¹⁴C-labeled compounds is Liquid Scintillation Counting (LSC) . frontiersin.org This technique measures the beta particles emitted during the radioactive decay of ¹⁴C. The sample containing the ¹⁴C-labeled compound is mixed with a liquid scintillation cocktail in a vial. frontiersin.orgrevvity.com This cocktail contains organic aromatic compounds (scintillators) that fluoresce when they absorb the energy from the beta particles. frontiersin.org The emitted photons of light are then detected by photomultiplier tubes (PMTs) within the liquid scintillation counter. The number of light pulses is proportional to the amount of radioactivity in the sample, thus allowing for accurate quantitation. igdtp.eu

Key aspects of LSC for a hypothetical Phenylacetyl-1-14C chloride:

Sample Preparation: Proper sample preparation is crucial for accurate LSC. revvity.com For Phenylacetyl-1-14C chloride, this would involve dissolving a known quantity of the compound in a solvent that is compatible with the scintillation cocktail to ensure a homogeneous mixture. revvity.com In some cases, particularly with complex biological or environmental samples, the sample may first be combusted to convert the ¹⁴C-labeled compound into ¹⁴CO₂, which is then trapped and mixed with the cocktail. igdtp.euresearchgate.net

Quenching Correction: A significant challenge in LSC is "quenching," which is any process that reduces the efficiency of the energy transfer and light emission process. frontiersin.orgmednexus.org This can be caused by colored substances or chemical impurities in the sample. Modern liquid scintillation counters have methods to measure and correct for quenching, often using an external standard source to generate a quench curve. mednexus.org

Counting Efficiency: The efficiency of the counting process (the ratio of detected counts per minute to actual disintegrations per minute) must be determined to convert the measured count rate into the absolute activity of the sample. mednexus.org This is typically done by using a ¹⁴C standard with a known activity under similar quenching conditions. igdtp.eu

Another highly sensitive technique for the detection of ¹⁴C is Accelerator Mass Spectrometry (AMS) . AMS is capable of detecting ¹⁴C at extremely low levels, far below what is possible with LSC. acs.org Instead of counting the decay events, AMS directly counts the number of ¹⁴C atoms in a sample. acs.org This makes it particularly useful for studies where only trace amounts of the labeled compound are present. acs.org

Interactive Table: Comparison of Radiometric Techniques for ¹⁴C Quantitation

| Technique | Principle | Sensitivity | Sample Size | Advantages | Disadvantages |

| Liquid Scintillation Counting (LSC) | Detects β⁻ decay via light emission | Lower than AMS | mg to g | Relatively simple, high counting efficiency for common isotopes. frontiersin.org | Susceptible to quenching, requires larger sample sizes. acs.orgfrontiersin.org |

| Accelerator Mass Spectrometry (AMS) | Direct counting of ¹⁴C atoms | Extremely high | µg to mg | Ultimate sensitivity and selectivity, smaller sample sizes. acs.org | Higher cost, more complex instrumentation. |

Theoretical Frameworks and Isotope Effects in Phenylacetyl 1 13c Chloride Research

Kinetic Isotope Effects (KIE) and Reaction Transition State Characterization

The Kinetic Isotope Effect (KIE) is a cornerstone of physical organic chemistry, offering deep insights into the nature of reaction transition states. The KIE is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). For Phenylacetyl-1-13C chloride, this would be the ratio of the reaction rate of the 12C-containing compound to the 13C-labeled compound.

The magnitude of the 13C KIE provides crucial information about changes in bonding to the isotopic carbon atom in the rate-determining step of a reaction. A primary 13C KIE (where the isotopic substitution is at a bond being broken or formed) greater than unity (k_12C / k_13C > 1) indicates that the vibrational frequency of the C=O bond is lower in the transition state than in the ground state, suggesting a weakening of this bond. Conversely, an inverse KIE (k_12C / k_13C < 1) would imply a strengthening of the bond in the transition state.

Research on the aminolysis of phenylacetyl chlorides in acetonitrile (B52724) has utilized these principles to probe reaction mechanisms. koreascience.kr For instance, studies have suggested that these reactions proceed through a concerted SN2 mechanism rather than a stepwise one involving a tetrahedral intermediate. koreascience.kr The magnitude of Hammett coefficients, in conjunction with KIE data, can further elucidate the degree of bond formation and breaking in the transition state. For example, in reactions with N,N-dimethylanilines, a tighter transition state with more advanced leaving group departure is inferred. koreascience.kr

Table 1: Illustrative Kinetic Isotope Effects in Acyl Chloride Reactions

| Reactants | Solvent | Temperature (°C) | k_H/k_D | Interpretation |

| Y-phenylacetyl chlorides + deuterated X-anilines | Acetonitrile | -15.0 | > 1.0 | Partial deprotonation by hydrogen bonding to the departing chloride ion. koreascience.kr |

This table is illustrative and based on findings from related reactions. Specific KIE data for this compound was not available in the searched literature.

Isotopic Perturbation of Equilibrium Studies

Isotopic substitution can also perturb chemical equilibria. This phenomenon, known as the equilibrium isotope effect (EIE), arises from the differences in zero-point energies (ZPE) between the isotopically labeled and unlabeled molecules in both the reactants and products. The ZPE of a chemical bond is dependent on the masses of the atoms involved; a bond with a heavier isotope will have a lower vibrational frequency and thus a lower ZPE.

In the context of this compound, the 13C label at the carbonyl carbon can influence the equilibrium position of reactions it participates in. For example, in a reversible reaction, the equilibrium constant for the reaction with the 13C-labeled compound may be slightly different from that of the unlabeled compound. This difference, though often small, can be measured with high precision and provides information about the bonding environment of the carbon atom in the reactants and products.

Studies have shown that isotopic substitution can lead to measurable changes in equilibrium constants. For example, deuterium (B1214612) substitution has been found to alter the equilibrium constants for the oxidation and oxidative decarboxylation of malate. nih.gov While specific EIE data for this compound were not found, the principles demonstrated in other systems are directly applicable. The sensitivity of this method is high enough to determine 13C and 15N isotope effects in favorable cases. nih.gov

Computational Chemistry Approaches to Model Carbon-13 Effects

Computational chemistry has become an indispensable tool for predicting and interpreting isotope effects. Quantum mechanical calculations, particularly using density functional theory (DFT), can be employed to model the vibrational frequencies of molecules in their ground and transition states. These calculated frequencies are then used to predict KIEs and EIEs.

For this compound, computational models can be used to:

Calculate the vibrational frequencies of the C=O bond in the ground state of both the 12C and 13C isotopologues.

Locate the transition state for a given reaction and calculate the corresponding vibrational frequencies.

Predict the 13C KIE based on the differences in ZPE between the ground and transition states for both isotopologues.

Model the structures and energies of reactants and products to predict EIEs.

Studies on related compounds, such as 4-(Phenyl)acetyl morpholine, have utilized computational methods like the B3LYP functional with various basis sets to calculate thermodynamic parameters and model transition states. researchgate.netresearchgate.net These calculations can help to confirm experimental findings and provide a more detailed picture of the reaction coordinate. For instance, the calculation of imaginary frequencies for a transition state structure helps to ensure its validity. researchgate.net

Table 2: Representative Computational Methods for Isotope Effect Studies

| Method | Basis Set | Application | Reference |

| B3LYP | 6-311++G** | Calculation of activation thermodynamic parameters. | researchgate.net |

| GIAO | Various | Calculation of 13C nuclear magnetic shielding tensors. | researchgate.net |

| TDDFT | Not Specified | Calculation of ECD spectra for absolute configuration determination. | nih.gov |

Isotopic Fractionation in Biogeochemical Cycles (Non-Clinical Models)

Isotopic fractionation is a fundamental process in biogeochemical cycles, where different isotopes of an element are partitioned among various chemical and physical phases. The stable carbon isotope ratio (δ13C) is a widely used tracer in environmental and ecological studies.

While this compound itself is a synthetic molecule not typically found in natural biogeochemical cycles, the principles of isotopic fractionation are highly relevant to understanding the fate of carbon compounds in the environment. The primary driver of carbon isotope fractionation in many biological systems is the enzymatic discrimination against the heavier 13C isotope during carbon fixation by organisms like phytoplankton. researchgate.net

The study of isotopic fractionation can provide insights into:

Carbon sources and sinks: The δ13C signature of organic matter can help identify its origin. copernicus.org

Metabolic pathways: Different metabolic processes can result in distinct isotopic signatures. For instance, respiration can lead to 13C enrichment in the remaining biomass. nih.gov

Trophic transfer: Isotopic signatures are passed up the food web, allowing for the study of trophic relationships. copernicus.org

The transfer of volatile organic compounds between different environmental compartments, such as from water to the gas phase, can also cause isotopic fractionation. rsc.org Understanding these fractionation effects is crucial for accurately interpreting isotopic data in environmental samples.

Future Directions and Emerging Research Perspectives

Integration with Advanced Imaging Techniques (Non-Clinical)

The convergence of stable isotope labeling with high-resolution imaging is a frontier in analytical science. Phenylacetyl-1-¹³C chloride is uniquely positioned to contribute to the development of novel probes for non-clinical advanced imaging modalities, most notably Mass Spectrometry Imaging (MSI).

MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections. By using Phenylacetyl-1-¹³C chloride as a derivatizing agent, researchers can tag specific classes of endogenous molecules, such as lipids or peptides, that contain reactive functional groups (e.g., hydroxyls or amines). The introduction of the ¹³C-label creates a unique mass signature that distinguishes the tagged molecule from the complex background of the biological matrix, enabling its precise localization within the tissue architecture.

Recent studies have demonstrated the power of MSI in mapping the distribution of ¹³C-labeled metabolites in plant and animal tissues, providing insights into metabolic dynamics with cellular resolution nih.gov. The application of Phenylacetyl-1-¹³C chloride could extend this capability to molecules that are not easily traced through metabolic incorporation of common ¹³C-labeled nutrients like glucose. For instance, it could be used to map the distribution of specific neurotransmitters or lipids in brain tissue sections, offering a new window into the molecular landscape of neurological processes.

Table 1: Potential Non-Clinical Imaging Applications for Phenylacetyl-1-¹³C chloride

| Imaging Technique | Target Molecule Class | Potential Research Area | Rationale |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Amines, Alcohols, Thiols | Neurochemistry, Lipidomics | Covalent tagging of neurotransmitters or lipids to map their spatial distribution in tissue sections with high sensitivity and specificity. |

Development of Novel Isotopic Labeling Strategies

The future of quantitative biology relies on the ability to accurately measure changes in the abundance of proteins, metabolites, and other biomolecules. Phenylacetyl-1-¹³C chloride is an ideal reagent for developing novel chemical labeling strategies to expand the toolkit of quantitative analysis.

In proteomics, stable isotope labeling is a cornerstone for accurate protein quantification nih.govwashington.educkisotopes.com. While metabolic labeling methods like SILAC are powerful, they are not applicable to all biological systems, particularly primary tissues or clinical samples nih.govnih.gov. Phenylacetyl-1-¹³C chloride can be used in chemical labeling workflows that are universally applicable. It reacts with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to introduce a ¹³C-tag. By using the labeled ("heavy") and unlabeled ("light") versions of the reagent to derivatize two different samples, the relative abundance of proteins can be precisely determined by mass spectrometry washington.edu.

This approach offers an alternative to existing amine-reactive labeling reagents and allows for multiplexing when combined with other isotopic labels. The development of a suite of ¹³C-labeled acyl chlorides with different masses could enable the simultaneous comparison of multiple experimental conditions, enhancing the throughput of quantitative proteomics and metabolomics studies.

Table 2: Comparison of Labeling Strategies

| Strategy | Labeled Molecule | Applicability | Information Gained |

|---|---|---|---|

| Metabolic Labeling (e.g., SILAC) | Proteins (in vivo) | Proliferating cells in culture | Relative protein abundance, protein turnover |

| Chemical Labeling (using Phenylacetyl-1-¹³C chloride) | Proteins, Metabolites (in vitro) | Any biological sample (cells, tissues, biofluids) | Relative or absolute quantification of molecules with reactive functional groups |

High-Throughput Screening Methodologies Utilizing Carbon-13 Labels

High-throughput screening (HTS) is essential for modern drug discovery and enzyme research, enabling the rapid testing of thousands of compounds sbpdiscovery.org. The integration of ¹³C-labeled reagents like Phenylacetyl-1-¹³C chloride with mass spectrometry-based HTS platforms represents a significant area of future development.

In enzyme inhibitor screening, for example, Phenylacetyl-1-¹³C chloride can be used to synthesize a ¹³C-labeled substrate for a target enzyme. The enzymatic reaction is then performed in the presence of potential inhibitors from a compound library. The reaction outcome is measured by the rapid detection of the ¹³C-labeled product using mass spectrometry. This method is highly sensitive, specific, and less susceptible to the interference from fluorescent or colored compounds that can plague traditional optical HTS assays.

Furthermore, the use of ChemBeads, which are catalyst-coated glass beads, in HTS allows for the efficient separation and purification of reaction products, a process that can be streamlined for automated screening . Phenylacetyl-1-¹³C chloride could be used to label reactants that are then subjected to HTS methodologies to rapidly identify optimal reaction conditions or new catalytic transformations.

Interdisciplinary Applications in Chemical and Life Sciences Research

The phenylacetyl moiety is a fundamental building block in both natural and synthetic chemistry. Phenylacetic acid, the parent acid of the chloride, is a plant auxin, an antimicrobial agent, and a key precursor in the industrial production of pharmaceuticals like penicillin G and diclofenac mdpi.comyoutube.comwikipedia.orgfishersci.ca. The availability of Phenylacetyl-1-¹³C chloride provides a powerful tracer to explore these diverse roles.

Metabolic Engineering and Systems Biology: In microbial systems, ¹³C-flux analysis is a critical tool for understanding and optimizing metabolic pathways for the production of valuable chemicals 13cflux.netvanderbilt.edu. By supplying Phenylacetyl-1-¹³C chloride or its derivatives to a culture, researchers can trace the incorporation of the phenylacetyl group into secondary metabolites, such as antibiotics or other natural products. This can reveal novel biosynthetic pathways and identify metabolic bottlenecks, guiding rational engineering efforts.

Environmental Science: Stable isotope probing is used to track the fate of compounds in environmental samples, identifying the microorganisms responsible for their degradation. Phenylacetyl-1-¹³C chloride can be used to synthesize ¹³C-labeled environmental contaminants or plant-derived molecules to study their biogeochemical cycles.

Pharmaceutical Sciences: During drug development, understanding the metabolic fate of a drug candidate is crucial. Phenylacetyl-1-¹³C chloride can be used to synthesize ¹³C-labeled analogues of drugs containing a phenylacetyl group. These labeled compounds can be administered in non-clinical studies to trace their absorption, distribution, metabolism, and excretion (ADME) profiles using mass spectrometry, without the complications of radiolabeling.

The versatility of Phenylacetyl-1-¹³C chloride as a reactive, labeled building block ensures its future relevance across a spectrum of scientific disciplines, from fundamental biochemistry to applied pharmaceutical and environmental research.

Q & A

Q. How can researchers ensure the purity and identity of synthesized Phenylacetyl-1-<sup>13</sup>C chloride?

Methodological Answer: Synthesis validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm isotopic enrichment at the 1-position via <sup>13</sup>C NMR chemical shifts and coupling patterns .

- Mass Spectrometry (MS) : Verify molecular weight using high-resolution MS to distinguish <sup>13</sup>C incorporation from natural isotopic abundance .

- Elemental Analysis : Quantify carbon content to validate isotopic enrichment levels.

- Chromatography (HPLC/GC) : Assess purity by comparing retention times with unlabeled analogs and monitoring for side products .

Q. What is the rationale for using <sup>13</sup>C isotopic labeling in Phenylacetyl chloride for metabolic or kinetic studies?

Methodological Answer: <sup>13</sup>C labeling enables precise tracking of reaction pathways or metabolic flux via:

- Isotopic Tracing : Distinguishing labeled intermediates in complex mixtures using <sup>13</sup>C NMR or isotope-ratio mass spectrometry .

- Signal Enhancement : Hyperpolarization techniques (e.g., Dynamic Nuclear Polarization, DNP) amplify <sup>13</sup>C NMR signals, enabling real-time monitoring of fast reactions .

- Minimal Biological Interference : <sup>13</sup>C has negligible isotopic effects on reaction kinetics compared to <sup>2</sup>H, making it ideal for in vivo studies .

Advanced Research Questions

Q. How can experimental design address challenges in integrating Phenylacetyl-1-<sup>13</sup>C chloride into multi-step synthetic pathways?

Methodological Answer: Key considerations include:

- Solvent Compatibility : Ensure solvents (e.g., THF, DCM) do not degrade the labeled compound; pre-screen via stability assays .

- Reaction Optimization : Use kinetic isotope effect (KIE) studies to adjust reaction conditions (temperature, catalysts) for <sup>13</sup>C-containing intermediates .

- Quenching Protocols : Design rapid quenching steps to preserve isotopic integrity, especially in enzymatic or aqueous systems .

Q. How should researchers resolve contradictions in kinetic data when using Phenylacetyl-1-<sup>13</sup>C chloride in comparative studies?

Methodological Answer: Contradictions may arise from:

- Isotopic Impurities : Validate isotopic purity via quantitative NMR or isotope-ratio MS to exclude unlabeled contaminants .

- Procedural Variability : Standardize reaction conditions (e.g., mixing rates, temperature gradients) using automated systems .

- Data Normalization : Apply correction factors for isotopic dilution effects in kinetic models .

- Cross-Validation : Compare results with orthogonal techniques (e.g., IR spectroscopy for bond vibration analysis) .

Q. What advanced methodologies enhance the detection limits of <sup>13</sup>C-labeled derivatives in trace analysis?

Methodological Answer:

- Hyperpolarized NMR : Utilize DNP to achieve >10,000× signal enhancement, enabling sub-micromolar detection in complex matrices .

- Cryogenic Probes : Implement low-temperature NMR probes to reduce thermal noise and improve sensitivity .

- Isotopic Dilution Assays : Spike samples with known quantities of unlabeled analogs to quantify trace-labeled species via mass spectrometry .

Methodological Best Practices

Q. How should researchers handle and store Phenylacetyl-1-<sup>13</sup>C chloride to maintain stability?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis or oxidation .

- Moisture Control : Use anhydrous solvents and gloveboxes for aliquoting to avoid water-induced degradation .

- Stability Monitoring : Perform periodic NMR/MS checks to detect decomposition, especially after long-term storage .

Q. What statistical approaches are recommended for analyzing time-resolved data from <sup>13</sup>C-labeled reaction studies?

Methodological Answer:

- Non-linear Regression : Fit kinetic models (e.g., Michaelis-Menten) to time-course data using software like GraphPad Prism .

- Principal Component Analysis (PCA) : Reduce dimensionality in metabolomic datasets to identify isotopic tracer distribution patterns .

- Bayesian Inference : Quantify uncertainties in isotope enrichment ratios using probabilistic frameworks .

Data Presentation and Reproducibility

Q. How to present isotopic enrichment data in publications while adhering to journal guidelines?

Methodological Answer:

- Supplemental Material : Include raw NMR/MS spectra and isotopic purity calculations as supplementary files .

- Standardized Formats : Report enrichment levels as atom percent excess (APE) with error margins .

- Reproducibility Checks : Provide step-by-step synthesis protocols and raw data in repositories like Zenodo .

Q. What computational tools aid in predicting isotopic effects on reaction mechanisms involving Phenylacetyl-1-<sup>13</sup>C chloride?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.